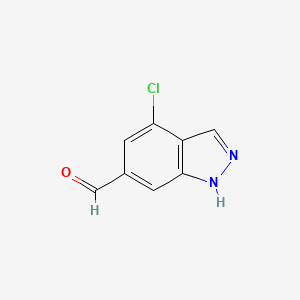
4-chloro-1H-indazole-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1H-indazole-6-carbaldehyde is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-1H-indazole-6-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance biological activity, making it a candidate for the development of new therapeutic agents.
Key Applications:
- Anticancer Agents : Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives possess the ability to inhibit tumor growth in vitro and in vivo models .
- Antifungal Agents : The compound has been evaluated for its antifungal activity against various strains of Candida, demonstrating potential as a new class of antifungal agents .
Biochemical Research
In biochemical studies, this compound is utilized to investigate enzyme inhibition and receptor binding. This research is pivotal for understanding complex biochemical pathways and disease mechanisms.
Case Study:
A study focused on the synthesis of indazole derivatives demonstrated that certain compounds derived from this compound exhibited strong inhibition against specific enzymes involved in metabolic pathways related to cancer progression .
Material Science
The unique chemical properties of this compound make it an attractive candidate for material science applications. Its potential in creating new materials, such as polymers and coatings, is being explored.
Potential Applications:
- Polymer Synthesis : The compound can be used as a building block for synthesizing novel polymers with tailored properties, which can be beneficial in various industrial applications.
- Coatings : Research is ongoing into the use of this compound in developing coatings that offer enhanced durability and resistance to environmental factors.
Properties
Molecular Formula |
C8H5ClN2O |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
4-chloro-1H-indazole-6-carbaldehyde |
InChI |
InChI=1S/C8H5ClN2O/c9-7-1-5(4-12)2-8-6(7)3-10-11-8/h1-4H,(H,10,11) |
InChI Key |
BSKVCIUGXJYNBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Cl)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














